2,5-Difluoroisonicotinonitrile
Overview
Description
2,5-Difluoroisonicotinonitrile is a heterocyclic, organic compound that belongs to the class of pyridine derivatives. It has a molecular formula of C6H2F2N2 .
Molecular Structure Analysis
The InChI code for 2,5-Difluoroisonicotinonitrile is 1S/C6H2F2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H . This indicates the molecular structure of the compound.Scientific Research Applications
Photocatalytic Applications
Research has revealed the efficacy of carbon nitride photocatalysts, prepared through methods like ultrasonic irradiation, hydrothermal, and thermoexfoliation, for selective oxidation processes in water suspension under UV and solar irradiation. These photocatalysts, particularly those exfoliated via thermal and acidic ultrasonic treatments, show promising performance in increasing the conversion and selectivity of specific chemical reactions, underscoring the potential of 2,5-Difluoroisonicotinonitrile derivatives in environmental and synthetic chemistry applications (Akhundi et al., 2017).
Advanced Materials for Energy Storage
In the realm of energy storage, V2O5 nanomaterials synthesized through ultrasonic-assisted hydrothermal methods have been combined with ionic liquids to create rechargeable lithium metal batteries. These batteries exhibit near theoretical specific capacity, improved cyclability, and enhanced kinetics, showcasing the potential of 2,5-Difluoroisonicotinonitrile in developing high-performance energy storage systems (Chou et al., 2008).
Nanotechnology and Sensing Applications
The synthesis of size-controlled metal-organic frameworks (MOFs) decorated with graphene oxide composites via ultrasonication has been explored for electrocatalytic applications, including the sensitive detection of environmental pollutants. This research highlights the critical role of ultrasonication in forming size-controlled composites, thereby enhancing the performance of sensing devices and indicating the potential of 2,5-Difluoroisonicotinonitrile in environmental monitoring and remediation efforts (Arul et al., 2020).
Advanced Catalytic Processes
Palladium–ruthenium nanoparticles on graphene oxide (PdRu@GO) have been developed for the synthesis of 2-amino-4H-chromene derivatives via one-pot multi-component reactions. This process demonstrates the utility of 2,5-Difluoroisonicotinonitrile derivatives in catalyzing chemical reactions with high efficiency, offering potential advancements in pharmaceutical and material science research (Sen et al., 2017).
Biomedical and Sensing Applications
Two-dimensional materials, including those derived from 2,5-Difluoroisonicotinonitrile, have been extensively studied for their applications in biosensors, therapeutic agents, and environmental monitoring. Their unique chemical, physical, and optical properties enable improved device performance, design flexibility, and integration in various biomedical and sensing applications, illustrating the compound's impact beyond traditional uses (Rohaizad et al., 2020).
Safety And Hazards
2,5-Difluoroisonicotinonitrile is classified as a hazardous material. It has a hazard class of 6.1. The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 . The hazard statements include H301, H311, and H331 . Please refer to the material safety data sheet (MSDS) for more detailed safety information .
properties
IUPAC Name |
2,5-difluoropyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCKULLMIMIVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721360 | |
Record name | 2,5-Difluoropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoroisonicotinonitrile | |
CAS RN |
1214331-33-5 | |
Record name | 2,5-Difluoropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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